1-(Phenyl-d5)propan-2-amine,monohydrochloride
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Overview
Description
Amphetamine-d5 (hydrochloride) is a deuterium-labeled analog of amphetamine, a central nervous system stimulant belonging to the phenethylamine class. This compound is primarily used as an internal standard in mass spectrometry for the quantification of amphetamine levels in biological samples . The deuterium labeling allows for precise tracking and quantification in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amphetamine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amphetamine molecule. One common method includes the reduction of phenylacetone-d5 with ammonia and a reducing agent such as lithium aluminum deuteride . The resulting amphetamine-d5 is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of Amphetamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling . The final product is typically provided as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Amphetamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to phenylacetone-d5 using oxidizing agents such as potassium permanganate.
Reduction: Reduction of phenylacetone-d5 to amphetamine-d5 using reducing agents like lithium aluminum deuteride.
Substitution: Halogenation reactions where the hydrogen atoms on the phenyl ring are substituted with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum deuteride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenylacetone-d5.
Reduction: Amphetamine-d5.
Substitution: Halogenated derivatives of amphetamine-d5.
Scientific Research Applications
Amphetamine-d5 (hydrochloride) has several scientific research applications:
Mass Spectrometry Internal Standard: Used for the quantification of amphetamine levels in urine, serum, or plasma.
Pharmaceutical Research: Investigates the metabolic pathways of amphetamines by tracking the deuterium-labeled metabolites.
Analytical Chemistry: Calibrates and validates chromatographic and mass spectrometric methods to ensure the reliability of analytical assays.
Forensic Toxicology: Identifies and quantifies amphetamine in biological samples for forensic analysis.
Mechanism of Action
Amphetamine-d5 (hydrochloride) exerts its effects by mimicking the action of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, concentration, and energy levels . The deuterium labeling does not alter the mechanism of action but allows for precise tracking in metabolic studies .
Comparison with Similar Compounds
Amphetamine: The non-deuterated analog with similar stimulant properties.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
3,4-Methylenedioxymethamphetamine (MDMA): A compound with both stimulant and hallucinogenic properties.
Methylphenidate: A stimulant used primarily for the treatment of attention-deficit hyperactivity disorder.
Uniqueness: Amphetamine-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical applications. This makes it an invaluable tool in pharmaceutical research, forensic toxicology, and analytical chemistry .
Properties
Molecular Formula |
C9H14ClN |
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Molecular Weight |
176.70 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2D,3D,4D,5D,6D; |
InChI Key |
SEVKYLYIYIKRSW-CERKJNTMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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